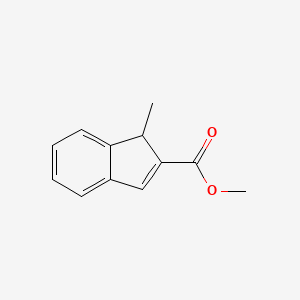

methyl 1-methyl-1H-indene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

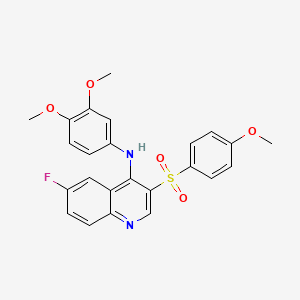

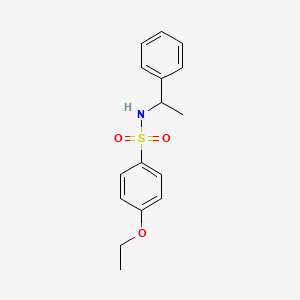

“Methyl 1-methyl-1H-indene-2-carboxylate” is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a mono-isotopic mass of 188.083725 Da .

Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.246±0.06 g/cm3 . The melting point is 59-60 °C and the boiling point is predicted to be 297.5±19.0 °C . The compound is solid at room temperature .Applications De Recherche Scientifique

Structural Manipulation of Benzofulvene Derivatives

A study explored the synthesis and properties of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, demonstrating their spontaneous thermoreversible polymerization. This work highlighted the role of substituents in modulating polymer properties, such as thermoreversibility, degree of π-stacking, and solubility, which are critical for developing new materials with potential applications in nanotechnology and materials science Cappelli et al., 2007.

Catalytic Methylation and Arylation of Carboxylic Acids

Another significant application involves the palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids. This process, utilizing preformed sodium carboxylates, facilitates the modification of benzoic and aliphatic acids, contributing to the synthesis of various organic compounds and potentially impacting pharmaceutical and material sciences Giri et al., 2007.

Adsorption and Selectivity in Frameworks

Research on an interpenetrated indium pyridylcarboxylate framework demonstrated its selective adsorption for certain gases and dyes, showcasing applications in gas storage, separation technologies, and environmental cleanup Zhang et al., 2019.

Wolff Rearrangement and Photochemistry

A study on the Wolff rearrangement of 2-diazo-1(2H)-naphthalenone under nonresonant two-photon absorption of NIR radiation led to the formation of methyl 1H-indene-3-carboxylate, illustrating a novel method for synthesizing indene derivatives that could be valuable in developing photoresist materials for lithography Urdabayev & Popik, 2004.

Catalytic Synthesis of 1H-Indenes

A Co(III)-carbene radical approach has been employed for the catalytic synthesis of substituted 1H-indenes, presenting a new method for constructing functionalized indene derivatives. This research paves the way for advancements in synthetic organic chemistry, with implications for material science and pharmaceuticals Das et al., 2016.

Propriétés

IUPAC Name |

methyl 1-methyl-1H-indene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYNHSKVLONIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)